molecular formula C16H14ClNO4 B5713186 methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate

methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate

Cat. No. B5713186
M. Wt: 319.74 g/mol
InChI Key: BLWORSSKLJXXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of various organic compounds and is also used as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of esters and amides.
Biochemical and Physiological Effects
Methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled in large quantities.

Advantages and Limitations for Lab Experiments

Methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, its limitations include its potential toxicity and the need for careful handling.

Future Directions

Future research on methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate could focus on its use as a reagent in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a starting material for the synthesis of novel organic compounds. Further studies could also be conducted to determine its mechanism of action and potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate is an important chemical compound in scientific research. It is widely used as a reagent in organic synthesis and has various applications in the pharmaceutical and agrochemical industries. Its mechanism of action and potential applications in other fields warrant further research.

Synthesis Methods

Methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate can be synthesized by various methods. One of the most common methods is the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with sodium dithionite to obtain the final product.

Scientific Research Applications

Methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various esters and amides. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-14-6-4-3-5-11(14)15(19)18-10-7-8-13(17)12(9-10)16(20)22-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWORSSKLJXXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-{[(2-methoxyphenyl)carbonyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.